Methoxyphenylalanine
Overview
Description
Methoxyphenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a methoxy group attached to the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyphenylalanine can be synthesized through several methods. One common approach involves the use of diazonium chemistry. This method allows for the stereoselective synthesis of this compound by introducing the methoxy group at the desired position on the phenyl ring . The reaction typically involves the formation of a diazonium salt, which is then reacted with a methoxy-containing reagent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves biocatalytic processes. Engineered phenylalanine ammonia lyases from Petroselinum crispum have been used to produce this compound with high enantiomeric excess . These biocatalysts are optimized for the ammonia elimination and addition reactions, providing an efficient and environmentally friendly method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methoxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form methoxyphenylethylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinones, methoxyphenylethylamines, and various substituted phenylalanine derivatives .
Scientific Research Applications
Methoxyphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their role in protein synthesis and enzyme activity.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methoxyphenylalanine involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine . Elevated levels of these neurotransmitters are associated with antidepressant effects. Additionally, this compound can modulate enzyme activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Methoxyphenylalanine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
Phenylalanine: The parent compound without the methoxy group.
3,4-Dithis compound: A derivative with two methoxy groups, used as a precursor for the synthesis of L-DOPA.
3-Bromo-4-methoxyphenylalanine:
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(2S)-2-(methoxyamino)-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDODTYCIJQSFMA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON[C@@H](CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.